molecular formula C17H18N2O4 B10851560 N5-(4-Phenoxyphenyl)-L-glutamine

N5-(4-Phenoxyphenyl)-L-glutamine

Cat. No.: B10851560
M. Wt: 314.34 g/mol
InChI Key: YWTHXARKKQRUCI-HNNXBMFYSA-N
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Description

N5-(4-Phenoxyphenyl)-L-glutamine is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of a phenoxyphenyl group attached to the L-glutamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-Phenoxyphenyl)-L-glutamine typically involves the reaction of 4-phenoxyphenylamine with L-glutamine under specific conditions. One common method includes the diazotization of 4-phenoxyphenylamine followed by coupling with L-glutamine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a semi-continuous or fully continuous process. This involves the diazotization of 4-phenoxyphenylamine in a hydrochloric acid medium, followed by coupling with L-glutamine in the presence of a suitable catalyst. The process is optimized to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N5-(4-Phenoxyphenyl)-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Phenoxybenzoic acid.

    Reduction: 4-Phenoxyaniline.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-(4-Phenoxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as protein kinases. The compound is known to inhibit the activity of certain kinases, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(4-Phenoxyphenyl)-L-glutamine is unique due to its specific structural features, such as the presence of the L-glutamine backbone and the phenoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid

InChI

InChI=1S/C17H18N2O4/c18-15(17(21)22)10-11-16(20)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)(H,21,22)/t15-/m0/s1

InChI Key

YWTHXARKKQRUCI-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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